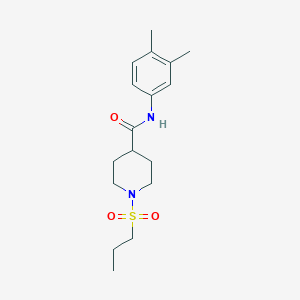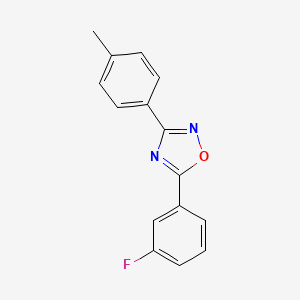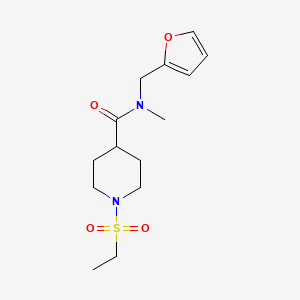![molecular formula C17H24N4O3 B5339616 N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5339616.png)
N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide, also known as MTIU, is a synthetic compound that has been studied for its potential applications in scientific research. MTIU belongs to a class of compounds known as spirocyclic ureas, which have been shown to exhibit a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
In addition to its cytotoxic activity, this compound has been shown to exhibit a variety of other biochemical and physiological effects. For example, studies have shown that this compound is a potent inhibitor of angiogenesis, the process by which new blood vessels are formed. This activity is believed to be due to this compound's ability to inhibit the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide has several advantages as a research tool. One of the most significant advantages is its potent cytotoxic activity, which makes it a useful tool for studying the mechanisms of cell death. Additionally, this compound's ability to inhibit angiogenesis makes it a useful tool for studying the role of angiogenesis in various disease states.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with in certain contexts. Additionally, this compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide. One area of interest is in the development of new cancer treatments based on this compound and other spirocyclic ureas. Additionally, there is interest in studying the role of this compound in other disease states, such as cardiovascular disease and inflammation. Finally, there is potential for using this compound as a tool for studying the mechanisms of cell death and angiogenesis in greater detail.
Métodos De Síntesis
The synthesis of N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide involves a multi-step process that begins with the reaction of 4-methoxy-2-methylphenylamine with ethyl acetoacetate to form the corresponding imine. This imine is then reacted with hydrazine hydrate to form the triazole ring, which is subsequently cyclized to form the spirocyclic structure. The final step involves the introduction of the carboxamide group to give this compound.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This activity is believed to be due to this compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-11-13(24-2)3-4-14(12)20-16(23)21-9-5-17(6-10-21)15(22)18-7-8-19-17/h3-4,11,19H,5-10H2,1-2H3,(H,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXDQORVHIQYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)N2CCC3(CC2)C(=O)NCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5339551.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isobutyryl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5339588.png)



![4-tert-butyl-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5339604.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)

![N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)